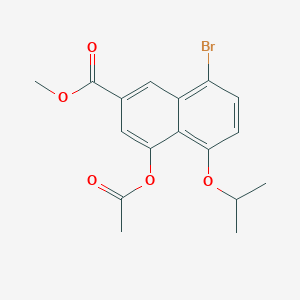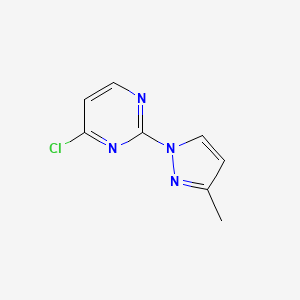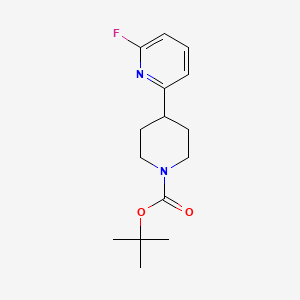
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester is a complex organic compound characterized by a multi-substituted naphthalene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester typically involves several steps:
Acylation Reaction: : Starting with naphthalene, the initial step includes Friedel-Crafts acylation to introduce the carboxylic acid group.
Halogenation: : The compound is then chlorinated under controlled conditions to add the chlorine atom at the 7th position.
Methoxylation: : Subsequent methoxylation introduces the methoxy groups at the 5th and 8th positions via methylation reactions using methanol and a strong base.
Esterification: : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.
Acetylation: : Finally, acetylation of the hydroxyl group yields the acetyloxy moiety.
Industrial Production Methods: Industrial production of this compound involves:
Large-scale reaction vessels: for the acylation, halogenation, and methoxylation steps.
Continuous flow reactors: to improve yield and reaction efficiency.
Purification techniques: such as recrystallization and chromatography to ensure high-purity product.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, resulting in the formation of quinones and other oxidative by-products.
Reduction: : Reduction reactions can lead to the dechlorination and reduction of the acetyloxy group to a hydroxyl group.
Substitution: : Nucleophilic substitution can replace chlorine with other functional groups, altering its biological activity.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Conditions: : Use of nucleophiles like amines or thiols in polar solvents.
Oxidation: : 2-naphthoquinone derivatives.
Reduction: : 2-Naphthalenecarboxylic acid, 4-hydroxy-7-chloro-5,8-dimethoxy-, ethyl ester.
Substitution: : Varied derivatives depending on the nucleophile used.
科学研究应用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester finds applications in several areas:
Chemistry: : Used as a starting material in the synthesis of more complex organic compounds and intermediates.
Biology: : Studies on its interactions with cellular components and its potential as a probe in biological systems.
Medicine: : Research on its potential use as a therapeutic agent, particularly in anti-inflammatory and anticancer studies.
Industry: : Utilized in the development of dyes, pigments, and as a precursor for materials in polymer industries.
作用机制
The compound exerts its effects primarily through its interactions with biological molecules:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : It can modulate signaling pathways, inhibit enzyme activity, or bind to DNA to induce conformational changes.
相似化合物的比较
When compared to similar compounds like 2-naphthoic acid derivatives, 4-(acetyloxy)-7-chloro-5,8-dimethoxy- modifications confer unique properties:
Distinctive Binding Affinities: : The chloro and methoxy substitutions enhance binding affinities to certain proteins.
Altered Biological Activities: : These substitutions can result in different pharmacokinetic and pharmacodynamic profiles.
Enhanced Stability: : The ester group provides stability against metabolic breakdown.
2-Naphthalenecarboxylic acid derivatives: : Varying in their substitution patterns.
Chlorinated Naphthalenes: : With diverse halogenation patterns.
Methoxylated Naphthalenes: : With different positions and numbers of methoxy groups.
Exploring the full scope of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester reveals its potential for diverse scientific applications. Each structural element contributes to its unique chemistry and biological interactions, offering a wealth of opportunities for further research and development.
属性
分子式 |
C17H17ClO6 |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
ethyl 4-acetyloxy-7-chloro-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17ClO6/c1-5-23-17(20)10-6-11-15(14(7-10)24-9(2)19)13(21-3)8-12(18)16(11)22-4/h6-8H,5H2,1-4H3 |
InChI 键 |
VSXVWPULDHSECL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CC(=C2OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


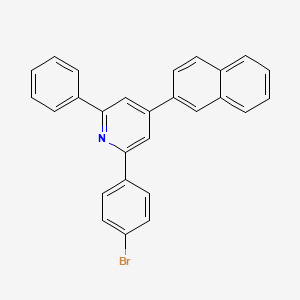
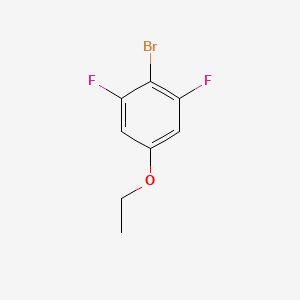
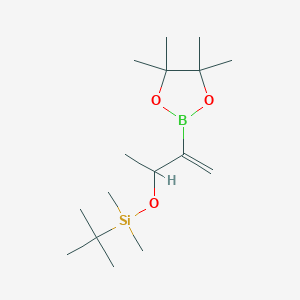

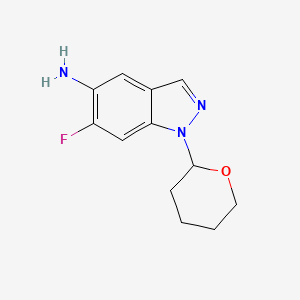
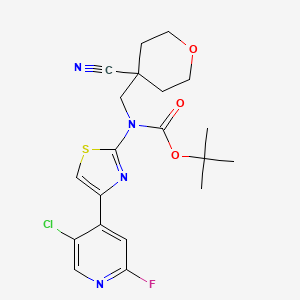
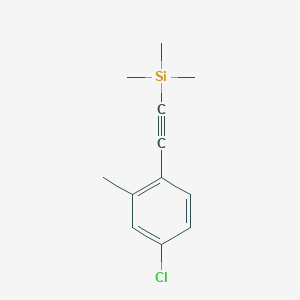
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
